tert-Butyl 3-(bromomethyl)picolinate tert-Butyl 3-(bromomethyl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306968
InChI: InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

tert-Butyl 3-(bromomethyl)picolinate

CAS No.:

Cat. No.: VC18306968

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(bromomethyl)picolinate -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name tert-butyl 3-(bromomethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3
Standard InChI Key XWTQZPXVVVIIAV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=CC=N1)CBr

Introduction

Structural Characteristics and Molecular Properties

tert-Butyl 3-(bromomethyl)picolinate consists of a pyridine ring substituted at the 3-position with a bromomethyl group (-CH₂Br) and at the 2-position with a tert-butoxycarbonyl ester (-CO₂tBu). The molecular weight is 272.14 g/mol, identical to its 4- and 6-isomers . Key structural features include:

  • Pyridine Ring: The electron-deficient aromatic system influences reactivity, particularly in electrophilic substitution and coordination chemistry.

  • Bromomethyl Group: A versatile electrophilic site for nucleophilic substitution (e.g., Suzuki couplings, aminations).

  • tert-Butyl Ester: Enhances solubility in organic solvents and stabilizes the carboxylate group against hydrolysis.

The 3-position substitution introduces steric hindrance distinct from the 4- and 6-isomers, potentially altering reaction kinetics and product distributions. For example, nucleophilic attacks at the 3-position may face greater steric resistance compared to the 4-isomer.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no explicit synthetic route for the 3-isomer is documented, methods for analogous bromomethyl picolinates suggest a plausible pathway:

  • Bromination of 3-Methylpicolinic Acid:
    Reacting 3-methylpicolinic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) introduces the bromomethyl group.

    3-Methylpicolinic acid+NBSAIBN, CCl43-(Bromomethyl)picolinic acid\text{3-Methylpicolinic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-(Bromomethyl)picolinic acid}
  • Esterification with tert-Butyl Alcohol:
    The carboxylic acid is esterified using tert-butanol under acidic conditions (e.g., H₂SO₄):

    3-(Bromomethyl)picolinic acid+tBuOHH+tert-Butyl 3-(bromomethyl)picolinate\text{3-(Bromomethyl)picolinic acid} + \text{tBuOH} \xrightarrow{\text{H}^+} \text{tert-Butyl 3-(bromomethyl)picolinate}

Industrial Considerations

Scale-up would require optimizing reaction conditions (e.g., continuous flow systems) to maximize yield and purity. Challenges include managing exothermic bromination steps and minimizing byproducts like dibrominated species.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, thiols):

R-Nu+tert-Butyl 3-(bromomethyl)picolinatetert-Butyl 3-(Nu-methyl)picolinate+Br\text{R-Nu}^- + \text{tert-Butyl 3-(bromomethyl)picolinate} \rightarrow \text{tert-Butyl 3-(Nu-methyl)picolinate} + \text{Br}^-

The 3-position’s steric environment may slow kinetics compared to the 4-isomer, favoring bulkier nucleophiles or elevated temperatures.

Coordination Chemistry

Picolinate derivatives are widely used in metal chelation. For example, copper(II) complexes with picolinate ligands exhibit stability influenced by substitution patterns . The 3-isomer’s ester group could act as a monodentate or bidentate ligand, though steric constraints might limit coordination modes compared to the 4- and 6-analogues.

Applications in Scientific Research

Pharmaceutical Intermediates

Bromomethyl picolinates serve as precursors to bioactive molecules. For instance:

  • Anticancer Agents: Functionalization with urea-based motifs (e.g., PSMA inhibitors) enables targeting of prostate cancer cells .

  • Antibiotics: Coupling with β-lactam scaffolds may enhance antibacterial activity .

Materials Science

The compound’s reactivity supports the synthesis of:

  • Luminescent Materials: Metal-organic frameworks (MOFs) incorporating picolinate ligands show promise in sensing applications .

  • Polymer Modifiers: Incorporation into polymer backbones alters thermal and mechanical properties.

Comparative Analysis with Positional Isomers

Property3-Isomer4-Isomer6-Isomer
ReactivityModerate steric hindranceLow steric hindranceHigh steric hindrance
Coordination SitesLimited due to positionAccessible for chelationPartially accessible
Synthetic YieldNot reported65–80%70–85%

The 3-isomer’s intermediate steric profile may offer a balance between reactivity and selectivity in cross-coupling reactions.

Research Challenges and Future Directions

Despite its potential, tert-Butyl 3-(bromomethyl)picolinate remains understudied. Key gaps include:

  • Thermodynamic Data: Stability constants for metal complexes.

  • Catalytic Applications: Use in asymmetric synthesis.

  • Toxicological Profiles: Safety assessments for biomedical use.

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